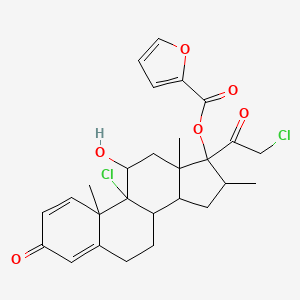

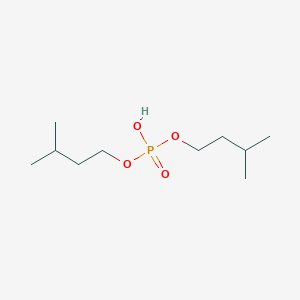

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus . Mometasone furoate is available in several formulations, including dry powder inhalers, nasal sprays, and topical ointments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mometasone furoate involves the esterification of the 17-hydroxy group of mometasone without prior protection of the 11-hydroxy group . The starting materials for the synthesis include 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione or 21-chloro-17α-hydroxy-16α-methyl-1,4,9(11)-pregnatriene-3,20-dione . The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of mometasone furoate is carried out on a large scale using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for the quantitation of impurities and validation of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Mometasone furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving mometasone furoate include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from the reactions involving mometasone furoate include its various derivatives and impurities. For instance, the formation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate is one of the known impurities .

Applications De Recherche Scientifique

Mometasone furoate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also employed in the treatment of ocular inflammation and uveitis . In chemistry, mometasone furoate is used as a model compound for studying the synthesis and characterization of corticosteroids . In industry, it is utilized in the development of new pharmaceutical formulations and vehiculation systems for enhanced drug delivery .

Mécanisme D'action

Mometasone furoate exerts its effects by binding to glucocorticoid receptors in the cytosol of cells . This binding inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines . The compound also inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, thereby reducing inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Mometasone furoate is often compared with other corticosteroids such as fluticasone propionate and dexamethasone. While all three compounds are potent anti-inflammatory agents, mometasone furoate has a higher glucocorticoid receptor binding affinity compared to dexamethasone . Additionally, mometasone furoate is less specific for the glucocorticoid receptor than fluticasone propionate, showing significant activity at other nuclear steroid receptors . This makes mometasone furoate a unique corticosteroid with distinct pharmacological properties.

List of Similar Compounds:- Fluticasone propionate

- Dexamethasone

- Beclomethasone

- Budesonide

Propriétés

IUPAC Name |

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMFGQZHJDGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861064 |

Source

|

| Record name | 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)

![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)

![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)